molecular formula C9H16O2 B2644523 (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid CAS No. 2248201-63-8

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid

Cat. No.: B2644523
CAS No.: 2248201-63-8
M. Wt: 156.225
InChI Key: URPUGOPIDYZVGG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is an organic compound with a unique structure characterized by a cyclopropyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid typically involves the following steps:

    Alkylation: The dimethyl groups are introduced via alkylation reactions, where methyl groups are added to the carbon backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and alkylation processes, followed by efficient carboxylation techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropyl group can undergo substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity to enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxyoctanoic acid: Shares a similar backbone but differs in the presence of a hydroxy group.

    Dimethyl sulfoxide (DMSO): Although structurally different, it is used in similar applications as a solvent and reagent.

Uniqueness

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is unique due to its cyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-3-cyclopropyl-2,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(8(10)11)9(2,3)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPUGOPIDYZVGG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.